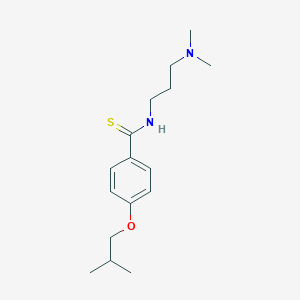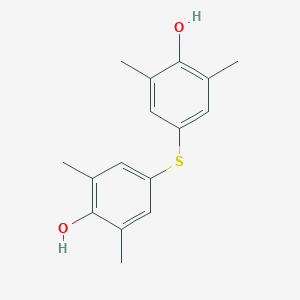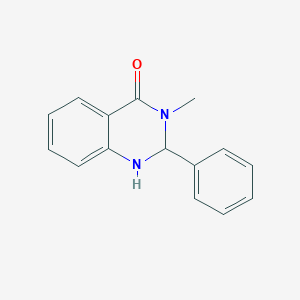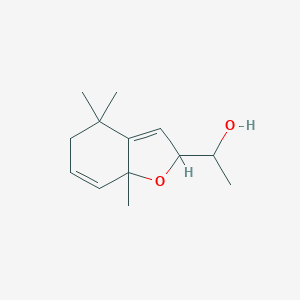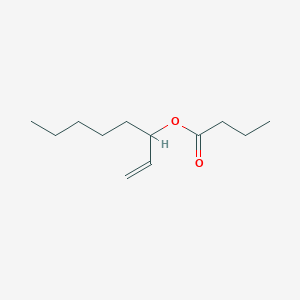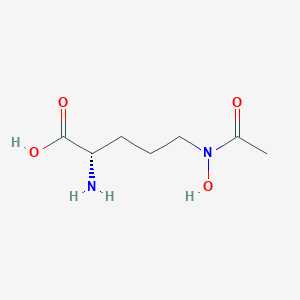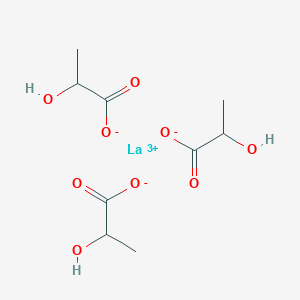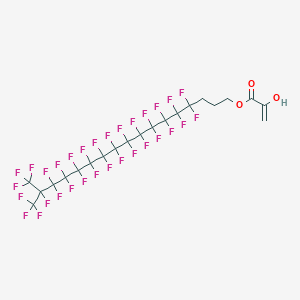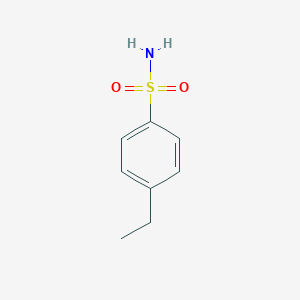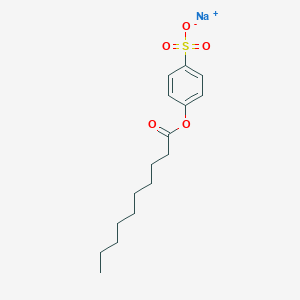
4-(Decanoyloxy)benzenesulfonic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decanoyloxy)benzenesulfonic acid sodium salt, also known as DBS-Na, is a commonly used detergent in scientific research. It is a strong anionic detergent that is often used in protein purification and membrane protein solubilization. DBS-Na is a highly effective detergent that is known for its ability to solubilize membrane proteins without denaturing them.
科学研究应用
4-(Decanoyloxy)benzenesulfonic acid sodium salt is widely used in scientific research for its ability to solubilize membrane proteins. It is commonly used in the purification of membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels. 4-(Decanoyloxy)benzenesulfonic acid sodium salt is also used in the solubilization of membrane proteins for structural studies using techniques such as X-ray crystallography and cryo-electron microscopy.
作用机制
4-(Decanoyloxy)benzenesulfonic acid sodium salt works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It does this by inserting its hydrophobic tail into the lipid bilayer, while the hydrophilic head interacts with the polar head groups of the lipids. This disrupts the hydrophobic interactions between the membrane protein and the lipid bilayer, allowing the protein to be solubilized.
生化和生理效应
4-(Decanoyloxy)benzenesulfonic acid sodium salt has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature or alter the conformation of the proteins, making it an ideal detergent for protein purification and structural studies.
实验室实验的优点和局限性
One of the main advantages of 4-(Decanoyloxy)benzenesulfonic acid sodium salt is its ability to solubilize membrane proteins without denaturing them. It is also highly effective at low concentrations, making it a cost-effective option for protein purification. However, 4-(Decanoyloxy)benzenesulfonic acid sodium salt has some limitations. It is not compatible with all types of membrane proteins, and its effectiveness can vary depending on the protein being studied. Additionally, it can be difficult to remove from purified proteins, which can affect downstream applications.
未来方向
There are several future directions for the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in scientific research. One area of focus is the development of new and improved detergents for the solubilization of membrane proteins. Another area of focus is the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in the development of new drugs and therapies for a range of diseases. Finally, there is a need for further research into the mechanisms of action of 4-(Decanoyloxy)benzenesulfonic acid sodium salt and other detergents, which could lead to new insights into the structure and function of membrane proteins.
合成方法
The synthesis of 4-(Decanoyloxy)benzenesulfonic acid sodium salt involves the reaction of benzenesulfonic acid with decanol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The purity of the final product is crucial for its effectiveness in scientific research.
属性
CAS 编号 |
18618-43-4 |
|---|---|
产品名称 |
4-(Decanoyloxy)benzenesulfonic acid sodium salt |
分子式 |
C16H23NaO5S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
sodium;4-decanoyloxybenzenesulfonate |
InChI |
InChI=1S/C16H24O5S.Na/c1-2-3-4-5-6-7-8-9-16(17)21-14-10-12-15(13-11-14)22(18,19)20;/h10-13H,2-9H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI 键 |
MEEQMYYIPMZWFF-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



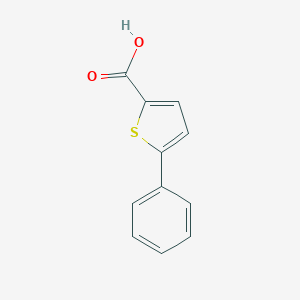
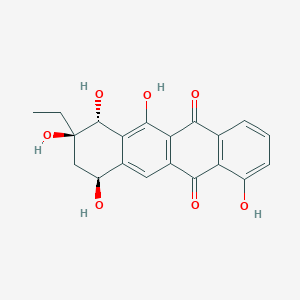
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
